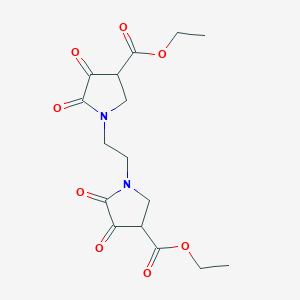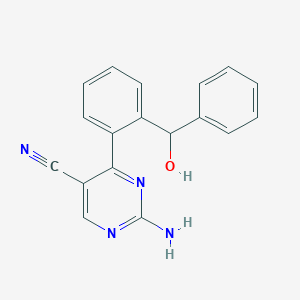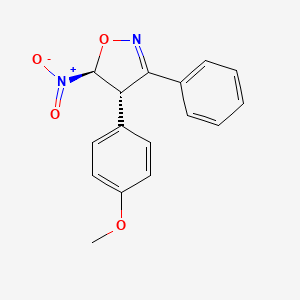![molecular formula C18H21N3O B12913122 N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine CAS No. 87148-56-9](/img/structure/B12913122.png)
N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine is a synthetic organic compound with the molecular formula C18H21N3O This compound is characterized by the presence of a pyrimidine ring substituted with a phenylethynyl group and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Ethanamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with N,N-diethylethanolamine under basic conditions.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethynyl group may facilitate binding through π-π interactions, while the ethanamine moiety can form hydrogen bonds with target proteins. These interactions can lead to the activation or inhibition of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine: Unique due to its specific substitution pattern on the pyrimidine ring.
N,N-Diethyl-2-((5-(phenylethynyl)pyridine-2-yl)oxy)ethanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N-Diethyl-2-((5-(phenylethynyl)pyrazine-2-yl)oxy)ethanamine: Similar structure but with a pyrazine ring.
Uniqueness
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine is unique due to the presence of the pyrimidine ring, which can participate in specific interactions with biological targets. The phenylethynyl group also provides rigidity and planarity to the molecule, enhancing its binding affinity and specificity.
Eigenschaften
CAS-Nummer |
87148-56-9 |
|---|---|
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-[5-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)12-13-22-18-19-14-17(15-20-18)11-10-16-8-6-5-7-9-16/h5-9,14-15H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
XTJLRTKKUVEAJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)



![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)

![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)







